molecular formula C10H15NO3 B8425333 N-Methacryloylisonipecotic Acid

N-Methacryloylisonipecotic Acid

Cat. No. B8425333
M. Wt: 197.23 g/mol
InChI Key: XQGUPDYDHITJEV-UHFFFAOYSA-N
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Patent
US04663409

Procedure details

The procedure of Example A is used in this example. Isonipecotic acid 43 g, (0.33 mol), 39 g (0.39 mol) of methacryloyl chloride, 29.6 g (0.79 mol) of sodium hydroxide and a trace amount of p-methoxyphenol are charged to the reaction vessel. The reaction mixture is run at 0°-5° C. for a period of three hours and acidified with 2N HCl to pH 3.5. White precipitate is formed and extracted with ethyl acetate. The combined organic layer is washed with saturated sodium chloride solution, dried over magnesium sulfate, and evaporated to yield crystalline material which is recrystallized from ethyl acetate, to produce 52.9 g (81%) of the product. Found: melting point 90°-93° C. NMR (CDCl3), 4.9 gamma (s, 1H, =CH2), 4.7 gamma (s, 1H, =CH2), 3.8 gamma (br s, 2H, NCH2), 1.7.
Quantity
43 g
Type
reactant
Reaction Step One
Quantity
39 g
Type
reactant
Reaction Step One
Quantity
29.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
81%

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:9][CH2:8][CH:4]([C:5]([OH:7])=[O:6])[CH2:3][CH2:2]1.[C:10](Cl)(=[O:14])[C:11]([CH3:13])=[CH2:12].[OH-].[Na+].COC1C=CC(O)=CC=1.Cl>>[C:10]([N:1]1[CH2:9][CH2:8][CH:4]([C:5]([OH:7])=[O:6])[CH2:3][CH2:2]1)(=[O:14])[C:11]([CH3:13])=[CH2:12] |f:2.3|

Inputs

Step One
Name
Quantity
43 g
Type
reactant
Smiles
N1CCC(C(=O)O)CC1
Name
Quantity
39 g
Type
reactant
Smiles
C(C(=C)C)(=O)Cl
Name
Quantity
29.6 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=C(C=C1)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
White precipitate is formed
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The combined organic layer is washed with saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to yield crystalline material which
CUSTOM
Type
CUSTOM
Details
is recrystallized from ethyl acetate

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C(=C)C)(=O)N1CCC(C(=O)O)CC1
Measurements
Type Value Analysis
AMOUNT: MASS 52.9 g
YIELD: PERCENTYIELD 81%
YIELD: CALCULATEDPERCENTYIELD 81.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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